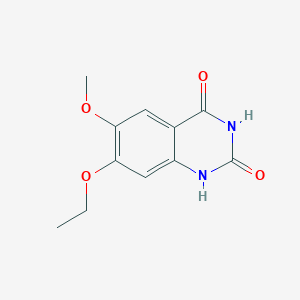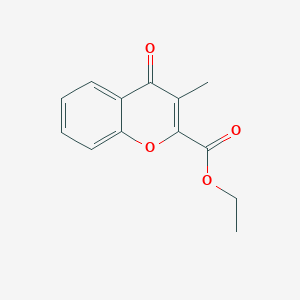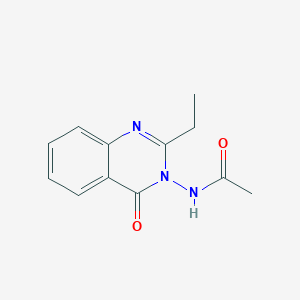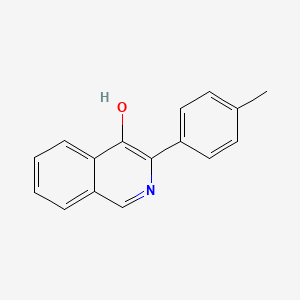![molecular formula C13H19N3O B11875440 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- CAS No. 646056-10-2](/img/structure/B11875440.png)
1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(5-Methoxypyridin-3-yl)-1,7-diazaspirononane is a complex organic compound that features a spirocyclic structure with a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-methoxypyridin-3-yl)-1,7-diazaspirononane typically involves the formation of the spirocyclic core followed by the introduction of the methoxypyridine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The methoxypyridine group can then be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(5-Methoxypyridin-3-yl)-1,7-diazaspirononane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the pyridine ring can yield a piperidine derivative.
Scientific Research Applications
7-(5-Methoxypyridin-3-yl)-1,7-diazaspirononane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving spirocyclic compounds.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(5-methoxypyridin-3-yl)-1,7-diazaspirononane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine moiety can interact with aromatic residues in the active site of an enzyme, while the spirocyclic structure can provide steric hindrance that affects the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-(4-Methoxypyridin-3-yl)-1,7-diazaspirononane: Similar structure but with a different substitution pattern on the pyridine ring.
7-(5-Hydroxypyridin-3-yl)-1,7-diazaspirononane: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
7-(5-Methoxypyridin-3-yl)-1,7-diazaspirononane is unique due to its specific substitution pattern and the presence of both a spirocyclic structure and a methoxypyridine moiety. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
646056-10-2 |
|---|---|
Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
7-(5-methoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H19N3O/c1-17-12-7-11(8-14-9-12)16-6-4-13(10-16)3-2-5-15-13/h7-9,15H,2-6,10H2,1H3 |
InChI Key |
UGDSYGHDYFSOJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)N2CCC3(C2)CCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-1,7-diaza-spiro[4.5]decane](/img/structure/B11875365.png)


![2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine](/img/structure/B11875386.png)


![[2,3'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B11875407.png)






![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11875449.png)
